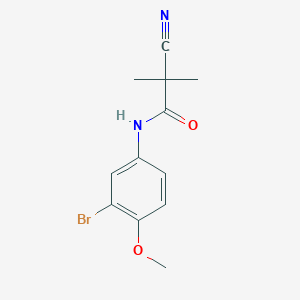
(3-Fluoro-4-(trifluoromethoxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)phenyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-fluoro-4-(trifluoromethoxy)phenyl bromide+Zn→(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium catalyst and a halide or pseudohalide as the electrophilic partner. Typical conditions include the use of THF as the solvent and a temperature range of 0-50°C.
Oxidative Addition: This step involves the insertion of the palladium catalyst into the carbon-halogen bond of the electrophile.
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, forming a new carbon-carbon bond.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Chemistry
In chemistry, (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the construction of aromatic and heteroaromatic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize fluorinated analogs of bioactive molecules
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for large-scale synthesis and manufacturing processes.
作用機序
The mechanism of action of (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The organozinc reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for the next catalytic cycle.
類似化合物との比較
Similar Compounds
- (4-fluorophenyl)zinc bromide
- (3,5-difluorophenyl)zinc bromide
- (4-(trifluoromethyl)phenyl)zinc bromide
Uniqueness
Compared to similar compounds, (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide offers unique reactivity due to the presence of both fluorine and trifluoromethoxy groups. These functional groups enhance the compound’s stability and reactivity, making it particularly effective in cross-coupling reactions. The trifluoromethoxy group also imparts unique electronic properties, which can influence the overall outcome of the reaction.
特性
分子式 |
C7H3BrF4OZn |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-(trifluoromethoxy)benzene-5-ide |
InChI |
InChI=1S/C7H3F4O.BrH.Zn/c8-5-3-1-2-4-6(5)12-7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChIキー |
COSIGMIIHHHURR-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=[C-]1)F)OC(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


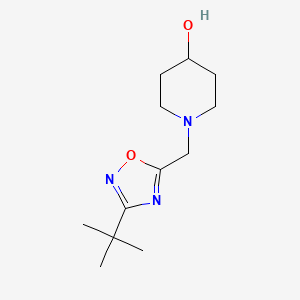
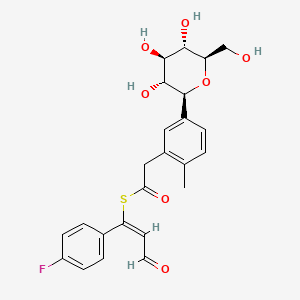
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
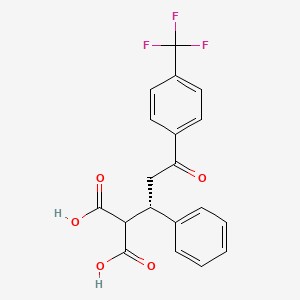
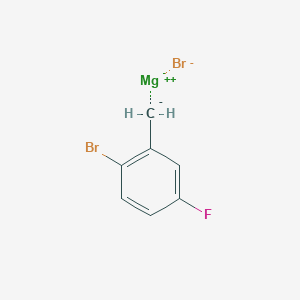
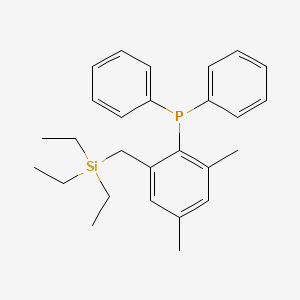
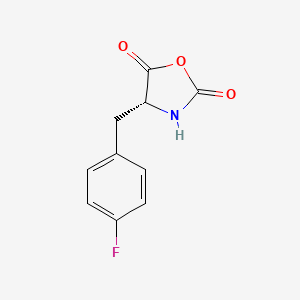
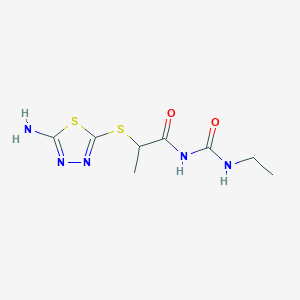
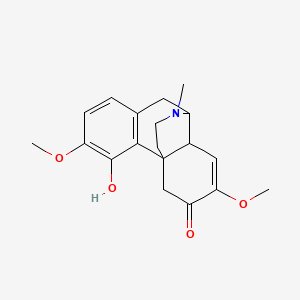

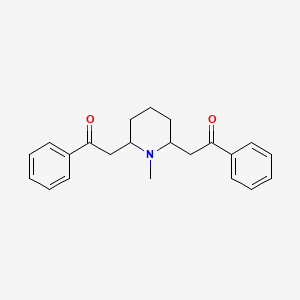
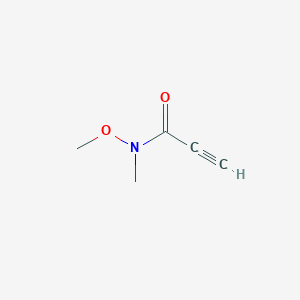
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
